1-methyl-3-phenyl-1H-pyrazol-5-ol
Overview
Description
The compound 1-methyl-3-phenyl-1H-pyrazol-5-ol is a pyrazole derivative, which is a class of organic compounds with a 5-membered ring structure containing two nitrogen atoms at positions 1 and 2. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry and as building blocks in organic synthesis .
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various methods. One such method involves the reaction of aryl aldehydes with 1-phenyl-3-methyl-5-pyrazolone in the presence of Ce(SO4)2.4H2O as a catalyst, which is an environmentally friendly and reusable catalyst in water/ethanol solution. This method offers high yields, short reaction times, and simple work-up procedures . Another synthesis route is the one-pot reaction of 3-methyl-1-phenylpyrazol-5-one with mesyl azide and K2CO3, which yields a pyrazolone derivative that can further react with copper(II) ions to form a complex . Additionally, a catalyst-free protocol using ultrasound irradiation in aqueous ethanol has been reported for the synthesis of bis-3-methyl-1-phenyl-1H-pyrazol-5-ols, providing excellent yields and rapid synthesis times .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be elucidated using X-ray diffraction techniques. For instance, the molecular and supramolecular structures of 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-one isomers were established by X-ray diffraction, revealing the conformation of the phenyl ring and the interactions within the crystal lattice . The crystal structure of 2,4-dihydro-4-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)imino]-5-methyl-2-phenyl-3H-pyrazol-3-one and its copper(II) complex was also determined, showing extensive delocalization and unique copper coordination . Furthermore, the crystal structure of 7-methyl-5-phenyl-1H-pyrazolo[4,3-e]tetrazolo[4,5-b][1,2,4]triazine revealed a planar conformation stabilized by intramolecular interactions .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including cyclocondensation and oxidative cyclization. The oxidative cyclization of 1-phenylhydrazono chromen-2-ones with copper acetate leads to the formation of chromeno[4,3-c]pyrazol-4-one isomers . The cyclocondensation of ethyl acetoacetate with phenylhydrazine hydrochloride produces substituted pyrazoles . These reactions are crucial for the synthesis of complex pyrazole structures and their subsequent applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be characterized using various spectroscopic methods. FT-IR, 1H and 13C NMR, and mass spectrometry are commonly used to characterize the synthesized compounds . Theoretical calculations, such as density functional theory (DFT), can be employed to predict and compare the chemical shifts and other properties with experimental data . Additionally, the antioxidant properties of these compounds can be evaluated through in vitro methods, indicating their potential biological relevance .
Scientific Research Applications
Application 1: Antioxidant and Anticancer Activities
- Summary of Application : The compound is used in the synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols), which have been evaluated for their antioxidant and anticancer activities .
- Methods of Application : The derivatives were synthesized by a three-component reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes, catalyzed by sodium acetate at room temperature . The structures of all synthesized compounds were characterized by physicochemical properties and spectral means (IR and NMR) .
- Results or Outcomes : All synthesized derivatives showed good radical scavenging activity, and half of them were more active than ascorbic acid used as standard . Several derivatives proved to be cytotoxic in the RKO cell line .
Application 2: Synthesis of Edaravone
- Summary of Application : 1-phenyl-3-methyl-5-pyrazolone, a derivative of 1-methyl-3-phenyl-1H-pyrazol-5-ol, is used in the synthesis of Edaravone (Radicava), a novel antioxidant and medication used to help with recovery following a stroke and to treat amyotrophic lateral sclerosis (ALS) .
- Methods of Application : The synthesis of Edaravone has been reported by the reaction of phenyl hydrazine and ethyl acetoacetate under different reaction conditions .
- Results or Outcomes : The synthesis of Edaravone has been reported with yields of 93-100% .
Application 3: Synthesis of Dipeptidylpeptidase 4 Inhibitors
- Summary of Application : 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine, a derivative of 1-methyl-3-phenyl-1H-pyrazol-5-ol, is used to prepare nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines. These compounds are selective and orally active dipeptidylpeptidase 4 inhibitors used as antidiabetic agents .
- Methods of Application : The specific methods of synthesis are not provided in the source .
- Results or Outcomes : The specific results or outcomes are not provided in the source .
Application 4: Synthesis of Bis(pyrazolyl)methanes
- Summary of Application : Pyrazole core-based organic molecules, including 2,4-Dihydro-3H-pyrazol-3-one derivatives and 4,4′-(arylmethylene)-bis-(1H-pyrazol-5-ols), have several applications in various areas including pharmacy and agro-chemical industries .
- Methods of Application : The specific methods of synthesis are not provided in the source .
- Results or Outcomes : These compounds exhibit a wide range of biological activities such as anti-malarial, anti-inflammatory, anti-nociceptive, antipyretic, antifungal, anti-virals, antidepressant, antibacterial, antitumor, antioxidant, and anti-filarial agents .
Application 5: Green Synthesis Method
- Summary of Application : A green, simple, and efficient method for the synthesis of 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s has been reported .
- Methods of Application : The synthesis is achieved by the condensation of 1-phenyl-3-methylpyrazol-5-one with aromatic aldehydes using 1,3-disulfonic acid imidazolium tetrachloroaluminate { [Dsim]AlCl4 } as a new, heterogeneous, and reusable catalyst .
- Results or Outcomes : The specific results or outcomes are not provided in the source .
Application 6: Anti-Tubercular Agents
- Summary of Application : Compound VIII and analogues, which are derivatives of 1-methyl-3-phenyl-1H-pyrazol-5-ol, were designed as promising anti-tubercular agents .
- Methods of Application : The specific methods of synthesis are not provided in the source .
- Results or Outcomes : The specific results or outcomes are not provided in the source .
Application 7: Preparative, Mechanistic and Tautomeric Investigation
- Summary of Application : 1-phenyl-3-methyl-5-pyrazolone and 1,3-dimethyl-5-pyrazolone, derivatives of 1-methyl-3-phenyl-1H-pyrazol-5-ol, have been prepared quantitatively via a scalable solvent-free reaction of corresponding hydrazine derivative with ethyl acetoacetate .
- Methods of Application : The synthesis of these derivatives has been reported by the reaction of phenyl hydrazine and ethyl acetoacetate under different reaction conditions with yields of 93-100% .
- Results or Outcomes : The specific results or outcomes are not provided in the source .
Safety And Hazards
The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P302+P352, P304+P340, P321, P330, P362+P364, P405, P501 . A Material Safety Data Sheet (MSDS) is available for further safety information .
Relevant Papers Relevant papers related to 1-methyl-3-phenyl-1H-pyrazol-5-ol can be found in the references provided . These papers provide more detailed information about the compound and its related compounds.
properties
IUPAC Name |
2-methyl-5-phenyl-1H-pyrazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-12-10(13)7-9(11-12)8-5-3-2-4-6-8/h2-7,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INOLYMVSZFIBGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(N1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376989, DTXSID40901567 | |
Record name | 1-methyl-3-phenyl-1H-pyrazol-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50376989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NoName_699 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40901567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-3-phenyl-1H-pyrazol-5-ol | |
CAS RN |
34347-81-4 | |
Record name | 1-methyl-3-phenyl-1H-pyrazol-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50376989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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